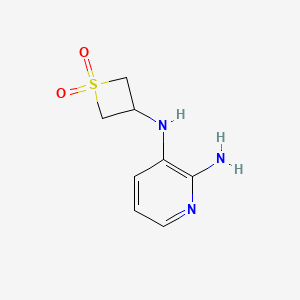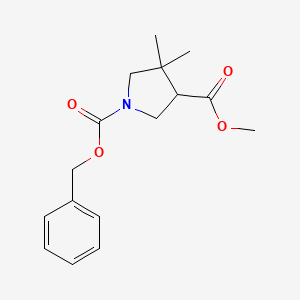
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde typically involves the chlorination of 2-ethylpyrimidine-5-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation: The major product is 4,6-dichloro-2-ethylpyrimidine-5-carboxylic acid.
Reduction: The major product is 4,6-dichloro-2-ethylpyrimidine-5-methanol.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2,4-Dichloro-5-methylpyrimidine: Lacks the aldehyde group at position 5.
Uniqueness
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both chlorine atoms and an aldehyde group
Eigenschaften
Molekularformel |
C7H6Cl2N2O |
|---|---|
Molekulargewicht |
205.04 g/mol |
IUPAC-Name |
4,6-dichloro-2-ethylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-5-10-6(8)4(3-12)7(9)11-5/h3H,2H2,1H3 |
InChI-Schlüssel |
QTBMELIZOPGENB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C(=N1)Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)









![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)

![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)

